2-Dodecanol

Übersicht

Beschreibung

2-Dodecanol (C₁₂H₂₆O, molecular weight 186.33 g/mol, CAS 10203-28-8) is a secondary alcohol with a hydroxyl group on the second carbon of a 12-carbon chain. It is a colorless liquid with a density of 0.826–0.8297 g/mL. Key applications include:

- Pheromone signaling: Acts as a trail pheromone in ants (Crematogaster castanea).

- Biotechnology: Used as a solvent in two-phase washing (TPW) for DNA extraction, reducing PCR inhibition.

- Natural products: Found in essential oils (e.g., 16.5% in E-2-dodecanol from plant extracts) and as a metabolite in yeast fermentation.

Vorbereitungsmethoden

Catalytic Hydrogenation of Dodecanone

The hydrogenation of dodecanone (dodecan-2-one) represents a direct and efficient route to 2-dodecanol. This method leverages transition metal catalysts to reduce the ketone group to a secondary alcohol under hydrogen pressure.

Catalyst Systems and Reaction Conditions

Nickel- and ruthenium-based catalysts are predominant in this approach. A Chinese patent (CN105001047A) discloses the use of a nickel-phosphine complex, [Ni(NHPPh₂)₂], for the hydrogenation of dodecanone at moderate temperatures (80–120°C) and hydrogen pressures (2–4 MPa) . Ruthenium on carbon (Ru/C) achieves comparable efficiency at lower pressures (1–2 MPa), with yields exceeding 90% in batch reactors . The reaction typically proceeds in inert solvents like hexane or toluene, minimizing side reactions such as over-hydrogenation or ether formation.

Table 1: Hydrogenation of Dodecanone to this compound

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ni(NHPPh₂)₂ | 100–120 | 3–4 | 92 | 98 |

| Ru/C | 80–100 | 1–2 | 94 | 97 |

Mechanistic Insights

The hydrogenation proceeds via a Langmuir-Hinshelwood mechanism, where H₂ dissociates on the catalyst surface, and both dodecanone and hydrogen atoms adsorb onto active sites. The ketone undergoes sequential hydrogenation to form the secondary alcohol, with the steric bulk of the dodecyl chain favoring retention of the hydroxyl group at position 2 .

Dual-Bed Catalytic Synthesis from Renewable Methyl Isobutyl Ketone (MIBK)

A groundbreaking approach developed by Li et al. (2017) utilizes methyl isobutyl ketone (MIBK), a lignocellulose-derived compound, to produce this compound in a two-step, continuous-flow process . This method aligns with green chemistry principles by repurposing biomass waste.

First Bed: Aldol Condensation to C₁₂ Oxygenates

In the initial stage, MIBK undergoes aldol condensation over a palladium-modified magnesium-aluminum hydrotalcite (Pd-MgAl-HT) catalyst at 120°C. This step generates a mixture of C₁₂ ketones and alcohols through base-catalyzed coupling, achieving a 73.0% carbon yield of oxygenated intermediates . The Pd sites enhance desorption of products, preventing coke formation and ensuring catalyst longevity.

Second Bed: Hydrogenation to this compound

The C₁₂ oxygenates are subsequently hydrogenated in a second reactor packed with Ru/C at 150°C and 3 MPa H₂. This step converts residual ketones to alcohols, yielding this compound with an overall carbon efficiency of 70% . The continuous-flow design minimizes energy consumption and enables scalability for industrial production.

Table 2: Performance of Dual-Bed Catalytic System

| Parameter | First Bed (Pd-MgAl-HT) | Second Bed (Ru/C) |

|---|---|---|

| Temperature (°C) | 120 | 150 |

| Pressure (MPa) | Ambient | 3 |

| Carbon Yield (%) | 73.0 | 70.0 |

| Space Velocity (h⁻¹) | 2.0 | 1.5 |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

-

Dodecanone Hydrogenation : Offers high yields (>90%) and simplicity but relies on petrochemical-derived dodecanone, raising sustainability concerns .

-

Dual-Bed MIBK Process : Lower yield (70%) but utilizes renewable feedstocks, making it preferable for eco-conscious applications .

Economic Considerations

Ru/C catalysts, though costly, provide superior activity and reusability compared to nickel systems. The dual-bed method’s continuous operation reduces downtime, offsetting initial capital investment .

Analyse Chemischer Reaktionen

Types of Reactions

2-Dodecanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form dodecanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced to dodecane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

Oxidation: Dodecanone

Reduction: Dodecane

Substitution: Dodecyl chloride

Wissenschaftliche Forschungsanwendungen

Surfactants and Emulsifiers

2-Dodecanol is widely used in the production of surfactants, which are critical in numerous cleaning products and personal care items. It serves as an effective emulsifier and stabilizer in formulations such as shampoos, lotions, and detergents. The compound's ability to reduce surface tension enhances the effectiveness of these products .

Biocontrol Agents

Recent studies have highlighted the potential of this compound as a biocontrol agent against pests. Research indicates that it can disrupt insect defense systems, making it a candidate for environmentally friendly insecticides. For example, dodecanol has shown significant insecticidal activity against Galleria mellonella and Calliphora vicina, suggesting its utility in pest management strategies .

Antifungal Activity

This compound has demonstrated antifungal properties by inhibiting hyphal formation in certain fungi. This characteristic makes it valuable in pharmaceutical formulations aimed at treating fungal infections. Studies have shown that this compound can block the up-regulation of SIR2, a gene involved in fungal growth regulation .

Drug Delivery Systems

The compound's surfactant properties facilitate drug solubilization and delivery. Its application in formulating drug carriers enhances the bioavailability of hydrophobic drugs, making it an essential component in pharmaceutical development .

Case Studies

Environmental Impact

The applications of this compound extend beyond industrial uses; it also plays a role in environmental sustainability. Its use as a biopesticide aligns with eco-friendly agricultural practices by reducing reliance on synthetic chemicals. Furthermore, its biodegradability contributes to lower environmental persistence compared to conventional pesticides .

Wirkmechanismus

The mechanism of action of 2-dodecanol involves its interaction with lipid membranes and proteins. As a fatty alcohol, it can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations. Additionally, this compound can act as a substrate for enzymes like alcohol dehydrogenases, which catalyze its oxidation to dodecanone .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-Dodecanol (Lauryl Alcohol)

Structural difference : Hydroxyl group on the first carbon (primary alcohol).

Functional differences :

- 1-Dodecanol is preferred in extraction due to higher efficiency and lower DNA loss.

- This compound is more effective in TPW than 1-octanol but less efficient than 1-undecanol.

2-Tridecanol (C₁₃H₂₈O)

Structural difference : Longer carbon chain (13 vs. 12 carbons).

| Property | This compound | 2-Tridecanol |

|---|---|---|

| Molecular weight | 186.33 g/mol | 200.36 g/mol |

| Pheromone activity | Active in C. castanea | Inactive in C. scutellaris |

| Retention time (GC-MS) | ~25 min | ~28 min |

Functional differences :

- Chain length affects volatility and biological specificity. scutellaris despite structural similarity.

2-Tetradecanol (C₁₄H₃₀O)

Structural difference : 14-carbon chain.

| Property | This compound | 2-Tetradecanol |

|---|---|---|

| Molecular weight | 186.33 g/mol | 214.39 g/mol |

| Applications | DNA extraction | Fatty acid oxidation assays |

Functional differences :

- Longer chains like 2-tetradecanol are used in enzymatic studies due to slower metabolic degradation.

Octyldodecanol (C₂₀H₄₂O)

Structural difference: Branched 20-carbon chain (2-octyl-1-dodecanol).

| Property | This compound | Octyldodecanol |

|---|---|---|

| Molecular weight | 186.33 g/mol | 298.56 g/mol |

| Physical state | Liquid | Solid at RT |

| Applications | Solvent | Cosmetic emollient |

Functional differences :

- Branched structure enhances stability in skincare formulations, unlike linear this compound.

Key Research Findings

Analytical Performance

- GC-MS identification: Retention times and fragmentation patterns distinguish this compound from analogs like 2-tridecanol.

- DNA extraction: this compound outperforms silicone oil and FC-40 in qPCR amplification (7/9 reactions successful).

Biologische Aktivität

2-Dodecanol, a secondary alcohol with the chemical formula , is known for its diverse biological activities, particularly in antimicrobial and insecticidal applications. This article delves into the various aspects of its biological activity, supported by case studies and research findings.

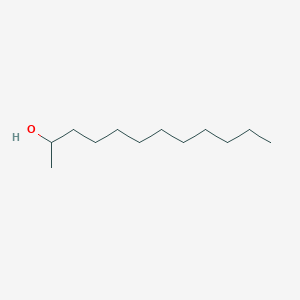

This compound is characterized as a dodecanol with a hydroxyl group at the second carbon position. Its structure can be represented as follows:

This compound is categorized under long-chain fatty alcohols, which are notable for their roles in various biological processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.

Antibacterial Effects

A study highlighted the antibacterial activity of long-chain fatty alcohols, including this compound, where it was shown to effectively reduce viable cell counts of bacteria. In time-kill assays, this compound decreased viable cell counts from to below detectable levels within 24 hours against certain bacterial strains .

| Compound | Initial Viable Count (CFU/mL) | Count After 24 Hours (CFU/mL) |

|---|---|---|

| This compound | < | |

| 1-Decanol | < | |

| 1-Undecanol | < |

Fungicidal Activity

In another study, dodecanol was found to have fungistatic properties but could be converted into a fungicidal agent in combination with other compounds like anethole. This suggests potential applications in antifungal treatments .

Insecticidal Properties

This compound has been identified as a metabolite of the entomopathogenic fungus Conidiobolus coronatus, which produces this compound as part of its interaction with insect hosts. Research indicates that dodecanol affects the cuticular lipid composition and immune responses in insects such as Galleria mellonella and Calliphora vicina. The treatment with dodecanol led to significant alterations in free fatty acid profiles, potentially weakening the insect's defense mechanisms against fungal infections .

Case Studies

- Production Optimization : A study involving engineered E. coli strains aimed at optimizing the production of dodecanol reported a 21% increase in dodecanol titer through iterative design-build-test-learn (DBTL) cycles. This research underscores the importance of metabolic engineering in enhancing the yield of bioactive compounds like dodecanol .

- Insect Immunocompetence : The impact of dodecanol on insect immune cells was assessed using gas chromatography coupled with mass spectrometry (GC/MS). Results showed that dodecanol treatment led to morphological changes in immune cells, indicating its potential as a biocontrol agent against pests .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Dodecanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (inspected prior to use) and flame-retardant antistatic protective clothing. Avoid skin contact by employing proper glove removal techniques .

- First Aid Measures:

- Environmental Control: Prevent spills and avoid drainage entry. Use chemical-compatible absorbents for containment .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer:

- Mass Spectrometry (MS): Compare experimental spectra with reference libraries (e.g., NIST). Key steps:

- Validation: Cross-check with IR spectroscopy (C-O stretch at ~1050 cm⁻¹) and NMR (δ 1.2–1.6 ppm for aliphatic protons) .

Q. What are the optimal storage conditions to maintain this compound stability?

Methodological Answer:

- Temperature: Store at room temperature (20–25°C) in a cool, dry environment.

- Container: Use amber glass bottles to minimize photodegradation.

- Incompatibilities: Isolate from strong oxidizers and acids. Monitor for hazardous decomposition products (e.g., CO under fire conditions) .

Advanced Research Questions

Q. How can extraction efficiency of this compound be optimized in Solidified Floating Organic Drop Microextraction (SFODME)?

Methodological Answer:

-

Solvent Selection: Prioritize solvents with low polarity, melting points near room temperature (e.g., 1-undecanol > this compound > n-hexadecane). This compound (mp 22–24°C) exhibits lower interfacial area dispersion, reducing extraction rates .

-

pH Adjustment: Optimize sample pH to enhance chelate formation. For metal ion extraction, pH 6–8 maximizes vanadium-oxine complex stability .

-

Table: Solvent Comparison for SFODME

Solvent Melting Point (°C) Extraction Efficiency Key Limitation 1-Undecanol 13–15 High High cost This compound 22–24 Moderate Low interfacial dispersion n-Hexadecane 18 Low Low polarity

Q. How can researchers resolve discrepancies in toxicological data for this compound across studies?

Methodological Answer:

- Data Triangulation:

- Acute Toxicity: Compare LD₅₀ values from multiple sources (e.g., oral vs. dermal routes). Note that this compound is classified as harmful if swallowed (H302) but lacks skin irritation data .

- Contradiction Analysis: Apply qualitative frameworks (e.g., iterative coding) to identify methodological differences in exposure duration, purity, or model organisms .

- Mitigation: Conduct in vitro assays (e.g., OECD 439 for skin sensitization) to fill data gaps .

Q. What methodologies are effective in analyzing this compound’s role in lipid bilayer interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Experimental Validation: Use fluorescence anisotropy with DPH probes to measure changes in membrane order .

Q. How can environmental exposure to this compound be mitigated in laboratory wastewater?

Methodological Answer:

- Adsorption Techniques: Employ activated carbon columns (flow rate: 0.5 L/min) to capture this compound residues.

- Biodegradation Screening: Test microbial consortia (e.g., Pseudomonas spp.) for degradation efficiency under aerobic conditions .

Q. Methodological Best Practices

Eigenschaften

IUPAC Name |

dodecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h12-13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWSEQPWKOWORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864232 | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-28-8 | |

| Record name | (±)-2-Dodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-DODECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.